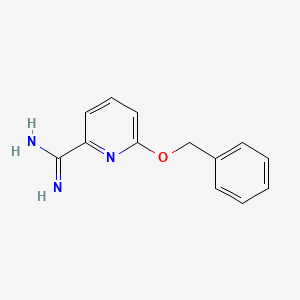

6-(Benzyloxy)pyridine-2-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

6-phenylmethoxypyridine-2-carboximidamide |

InChI |

InChI=1S/C13H13N3O/c14-13(15)11-7-4-8-12(16-11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15) |

InChI Key |

RGWFUZZUCLWSPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis of 6-(Benzyloxy)pyridine-2-carboximidamide

The most direct route to 6-(Benzyloxy)pyridine-2-carboximidamide involves a two-step process starting from a readily accessible substituted pyridine (B92270) precursor. This strategy hinges on the formation of a nitrile group at the 2-position of the pyridine ring, followed by its conversion to the target carboximidamide functional group.

Established Synthetic Pathways

An established and reliable pathway for the synthesis of 6-(Benzyloxy)pyridine-2-carboximidamide begins with the precursor 6-(Benzyloxy)pyridine-2-carbonitrile. The critical transformation is the conversion of the nitrile (-C≡N) group into a carboximidamide (-C(=NH)NH₂) group.

This conversion is classically achieved via the Pinner reaction or related amidination methods. In a typical sequence, the nitrile is first reacted with an alcohol in the presence of a strong acid to form an imidate hydrochloride salt (a Pinner salt). This intermediate is then treated with ammonia (B1221849) to yield the final carboximidamide product. A more direct, one-pot variation involves the reaction of the nitrile with reagents like sodium methoxide (B1231860) followed by the addition of an ammonium (B1175870) salt, such as ammonium chloride, to form the amidine directly.

Precursor Compounds and Reaction Conditions

The synthesis of the key precursor, 6-(Benzyloxy)pyridine-2-carbonitrile, can be accomplished from 6-chloropicolinonitrile. The reaction involves a nucleophilic substitution where the chloro group is displaced by the benzyl (B1604629) oxide anion. This is typically achieved by treating 6-chloropicolinonitrile with benzyl alcohol in the presence of a strong base.

Once the nitrile precursor is obtained, it is converted to the target carboximidamide. The reaction conditions for this transformation are crucial for achieving a good yield and purity.

Table 1: Reaction Conditions for the Synthesis of 6-(Benzyloxy)pyridine-2-carboximidamide from its Nitrile Precursor

| Step | Reagents | Solvent(s) | Temperature | Duration | Product |

| 1 | 6-Chloropicolinonitrile, Benzyl alcohol, Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to reflux | 4-6 hours | 6-(Benzyloxy)pyridine-2-carbonitrile |

| 2 | 6-(Benzyloxy)pyridine-2-carbonitrile, Sodium methoxide (NaOMe), Ammonium chloride (NH₄Cl) | Methanol | Room Temperature | 24-30 hours | 6-(Benzyloxy)pyridine-2-carboximidamide |

General Approaches to Pyridine Carboximidamide Scaffolds

Beyond the direct synthesis of the title compound, several general strategies exist for constructing the pyridine carboximidamide framework. These methods offer versatility and access to a wide range of substituted derivatives.

Derivatization from Pyridine Dicarbonitriles and Related Compounds

Pyridine dicarbonitriles serve as versatile starting materials for the synthesis of various nitrogen-containing heterocycles. For instance, highly substituted 6-amino-2-pyridone-3,5-dicarbonitriles can be synthesized through a one-pot, two-step process. nih.gov This involves the reaction of an aldehyde and malononitrile, followed by the addition of an N-substituted 2-cyanoacetamide. nih.gov

While the direct, selective conversion of one nitrile group in a dicarbonitrile pyridine to a carboximidamide can be challenging, it presents a potential route to mono-amidine derivatives. Standard amidination conditions could be applied, with reaction control being key to achieving selectivity. The synthesis of complex pyridine-3,5-dicarbonitriles has also been demonstrated, starting from 4-bromobenzaldehyde (B125591) which undergoes cyclocondensation with cyanoacetamide, followed by further substitutions. These dinitrile scaffolds are valuable intermediates that could potentially be converted to bis-carboximidamide structures.

Utilization of Pyridine-2-carboximidamide Hydrochloride as a Synthon

Pyridine-2-carboximidamide hydrochloride is not only a compound of interest in its own right but also serves as a valuable building block, or synthon, for constructing more complex heterocyclic systems. Its utility is demonstrated in the synthesis of novel pyridine heterocyclic hybrids. For example, it can be used in condensation reactions with various precursors to build fused ring systems with potential biological activities.

A specific application involves the reaction of pyridine-2-carboximidamide with other reagents in multi-component reactions to generate diverse molecular scaffolds, highlighting its role as a key reactive intermediate in combinatorial chemistry and drug discovery.

Cyclization Approaches to Fused Pyridine Systems

Constructing the pyridine ring via cyclization is a powerful strategy for accessing fused heterocyclic systems. These methods often build the pyridine ring onto an existing molecular framework or assemble it from acyclic precursors.

One notable example is the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters to form imidazo[1,2-a]pyridines. researchgate.netnih.govchemrxiv.org This method provides a direct transformation of the pyridine ring into a fused bicyclic system. researchgate.net The reaction is efficient and environmentally friendly, utilizing copper(I) iodide as a catalyst and air as the oxidant. nih.gov

Another approach involves the reaction of 2-aminopyridine (B139424) with β-keto-esters in the presence of polyphosphoric acid ethyl ester, which leads to the formation of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. rsc.org This demonstrates a general reaction for creating fused systems containing a pyridine ring. These fused structures can be further functionalized to incorporate desired substituents.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 6-(Benzyloxy)pyridine-2-carboximidamide |

| 6-(Benzyloxy)pyridine-2-carbonitrile |

| 6-chloropicolinonitrile |

| Benzyl alcohol |

| Sodium hydride |

| Tetrahydrofuran |

| Sodium methoxide |

| Ammonium chloride |

| Methanol |

| Pyridine-2-carboximidamide Hydrochloride |

| 6-amino-2-pyridone-3,5-dicarbonitriles |

| Aldehydes |

| Malononitrile |

| N-substituted 2-cyanoacetamide |

| 4-bromobenzaldehyde |

| Cyanoacetamide |

| Imidazo[1,2-a]pyridines |

| Ketone oxime esters |

| Copper(I) iodide |

| 2-aminopyridine |

| β-keto-esters |

| Polyphosphoric acid ethyl ester |

Modern Catalytic Methods in Pyridine Functionalization

The development of transition-metal-catalyzed reactions has revolutionized the synthesis of complex pyridine derivatives. These methods offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often with high selectivity and functional group tolerance.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. researchgate.net These methods are particularly valuable for the functionalization of pyridine rings, including the introduction of alkyl and aryl substituents. A significant advancement in this area is the development of cross-electrophile coupling reactions, which allow for the union of two different electrophiles, such as a halopyridine and an alkyl halide, in the presence of a reducing agent.

One notable example is the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. nih.govnih.gov This methodology is particularly relevant for the synthesis of 2-alkylated pyridines. The reaction typically employs a nickel(II) salt as a precatalyst, a bidentate nitrogen-based ligand, and a stoichiometric amount of a reducing agent like manganese powder. The use of a rigid bathophenanthroline (B157979) ligand has been shown to be effective for this transformation. nih.govnih.gov The reaction proceeds under relatively mild conditions and demonstrates good functional group compatibility. nih.govnih.gov

A variety of substituted 2-chloropyridines can be coupled with different primary and secondary alkyl bromides, providing access to a diverse range of 2-alkylpyridine derivatives. The reaction conditions are generally robust, although yields can be influenced by the nature of both the pyridine substrate and the alkyl bromide.

Table 1: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides

| Entry | 2-Chloropyridine | Alkyl Bromide | Product | Yield (%) |

| 1 | 2-Chloropyridine | Ethyl 4-bromobutyrate | Ethyl 4-(pyridin-2-yl)butanoate | 75 |

| 2 | 2-Chloro-6-methylpyridine | Ethyl 4-bromobutyrate | Ethyl 4-(6-methylpyridin-2-yl)butanoate | 68 |

| 3 | 2-Chloropyridine | 1-Bromohexane | 2-Hexylpyridine | 72 |

| 4 | 2-Chloropyridine | (2-Bromoethyl)benzene | 2-Phenethylpyridine | 65 |

| 5 | 2-Chloro-5-methoxypyridine | 1-Bromopentane | 5-Methoxy-2-pentylpyridine | 60 |

Reaction conditions typically involve NiBr₂·3H₂O as the catalyst, bathophenanthroline as the ligand, and Mn powder as the reductant in DMF at elevated temperatures. nih.govnih.gov

Palladium-Catalyzed Amide Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed synthesis of carboximidamides from simple precursors is not as extensively documented as amide bond formation, related strategies involving the coupling of amines with activated pyridine derivatives represent a plausible approach.

One potential strategy involves the palladium-catalyzed coupling of an amine with a pre-functionalized pyridine-2-carboxamide derivative or a related precursor. For instance, palladium catalysts are known to facilitate the amination of aryl and heteroaryl halides. researchgate.netdatapdf.comnih.gov This suggests a possible route where a suitably activated pyridine-2-carboxamide, such as one bearing a leaving group, could undergo a palladium-catalyzed coupling with an amine to form the desired carboximidamide.

Another relevant area is the palladium-catalyzed intramolecular C-H arylation of pyridine derivatives. nih.govbeilstein-journals.org While this specific reaction leads to cyclization, the underlying principles of palladium-catalyzed C-H activation and functionalization on the pyridine ring are pertinent. These studies demonstrate that palladium can effectively activate C-H bonds on the pyridine nucleus, which could potentially be harnessed for intermolecular coupling reactions to form the carboximidamide moiety. For example, the intramolecular C–H arylation of 2-quinolinecarboxyamide derivatives has been achieved using a palladium catalyst, with the yield being significantly improved by the addition of a phosphine (B1218219) ligand like PPh₃. nih.govbeilstein-journals.org

Furthermore, palladium(II) complexes with N-substituted pyridine-2-carboxamide ligands have been synthesized and characterized. nih.gov While these complexes were primarily investigated for their catalytic activity in Suzuki coupling reactions, their synthesis demonstrates the facile interaction between palladium and the pyridine-2-carboxamide scaffold, which is a prerequisite for any catalytic cycle involving such a substrate.

A plausible, though not explicitly demonstrated, palladium-catalyzed approach to a pyridine-2-carboximidamide could involve the coupling of an amine with a pyridine-2-imidoyl chloride. Palladium-catalyzed reactions of imidoyl chlorides with various nucleophiles are known, and this could be extended to amination reactions. researchgate.net

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions of the Benzyloxy Moiety

The benzyloxy group serves as a protective moiety for the 6-hydroxypyridine derivative and can be cleaved through various nucleophilic substitution or hydrogenolysis reactions. The ether linkage is susceptible to cleavage under specific reductive or acidic conditions, which regenerates the corresponding pyridone or allows for the introduction of other functional groups.

One of the most common methods for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenolysis. youtube.com This reaction involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process is typically efficient and clean, yielding 6-hydroxypyridine-2-carboximidamide (or its tautomer, 6-oxo-1,6-dihydropyridine-2-carboximidamide) and toluene (B28343) as a byproduct. youtube.com This method is valued for its mild conditions, which often preserve other functional groups within the molecule.

Alternatively, strong acids can be employed to cleave the benzyl ether bond. organic-chemistry.org However, this approach is generally limited to substrates that can withstand harsh acidic environments. organic-chemistry.org Lewis acids also provide a pathway for debenzylation. Reagents such as boron trichloride (B1173362) (BCl₃) or its complex with dimethyl sulfide (B99878) (BCl₃·SMe₂) are effective for cleaving benzyl ethers, often with high selectivity and under milder conditions than protic acids. organic-chemistry.org The choice of reagent can be critical when other acid-sensitive groups are present in the molecule. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Products | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., ethanol, methanol) | 6-Hydroxypyridine-2-carboximidamide, Toluene | youtube.com |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | 6-Hydroxypyridine-2-carboximidamide, Benzyl halide | organic-chemistry.org |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂, solvent (e.g., CH₂Cl₂) | 6-Hydroxypyridine-2-carboximidamide, Benzyl chloride | organic-chemistry.org |

Condensation Reactions and Schiff Base Formation

The carboximidamide functionality, also known as an amidine, contains nucleophilic nitrogen atoms analogous to a primary amine. This feature allows 6-(benzyloxy)pyridine-2-carboximidamide to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or N-acylimines). wikipedia.org

The reaction mechanism proceeds via a nucleophilic attack of one of the amidine's nitrogen atoms on the electrophilic carbonyl carbon. This addition forms an unstable hemiaminal intermediate, which subsequently undergoes dehydration to yield the stable C=N double bond characteristic of an imine or Schiff base. acs.org The reaction is typically catalyzed by either a weak acid or a weak base to facilitate the dehydration step. derpharmachemica.com

Pyridine (B92270) derivatives containing amino groups are well-known precursors for Schiff base ligands, which are of significant interest in coordination chemistry. researchgate.netijcrcps.com The formation of a Schiff base from 6-(benzyloxy)pyridine-2-carboximidamide introduces a new imine linkage, extending the conjugation of the system and creating new potential metal-binding sites.

General Reaction Scheme:

6-(Benzyloxy)pyridin-2-yl-C(=NH)NH₂ + R-CHO → 6-(Benzyloxy)pyridin-2-yl-C(=NH)N=CHR + H₂O

The specific product structure depends on which nitrogen atom of the carboximidamide group participates in the condensation.

Intramolecular Cyclization and Heterocycle Formation

The juxtaposition of the pyridine ring nitrogen and the 2-carboximidamide group creates an ideal framework for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are valuable for the synthesis of novel polycyclic aromatic compounds with potential applications in medicinal and materials chemistry.

A prominent example of such a transformation is the synthesis of organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines. Research has shown that N-(pyridin-2-yl)benzimidamides can undergo oxidative intramolecular annulation to form this fused triazole ring system. organic-chemistry.org This transformation proceeds via the formation of an N-N bond. By analogy, the carboximidamide nitrogen of 6-(benzyloxy)pyridine-2-carboximidamide could be functionalized and then cyclized onto the pyridine nitrogen to form a derivative of 8-(benzyloxy)- organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine.

Another potential cyclization pathway involves the formation of imidazo[1,2-a]pyridine (B132010) derivatives. Studies have demonstrated that N-(2-pyridyl)amidines can undergo intramolecular C-N bond formation to construct the 2-iminoimidazo[1,2-a]pyridine skeleton. nih.gov This type of reaction highlights the versatility of the pyridine-2-carboximidamide scaffold as a precursor to diverse fused heterocycles.

| Precursor Type | Reaction | Resulting Heterocycle | Key Bond Formation | Reference |

| N-(Pyridin-2-yl)benzimidamide | Oxidative Annulation | organic-chemistry.orgnih.govorganic-chemistry.orgTriazolo[1,5-a]pyridine | N-N | organic-chemistry.org |

| N-(2-Pyridyl)amidine | CDC Cyclization | 2-Iminoimidazo[1,2-a]pyridine | C-N | nih.gov |

Other Characteristic Reactions of the Carboximidamide Functionality

Beyond condensation and cyclization, the carboximidamide group exhibits other characteristic reactivities, primarily hydrolysis and acylation.

Hydrolysis: Amidines are susceptible to hydrolysis under acidic or basic conditions, typically yielding a carboxylic acid or its corresponding amide. The hydrolysis of 6-(benzyloxy)pyridine-2-carboximidamide would likely proceed in a stepwise manner. The initial hydrolysis product would be 6-(benzyloxy)pyridine-2-carboxamide, with the release of ammonia (B1221849). Under more vigorous conditions, the carboxamide can be further hydrolyzed to 6-(benzyloxy)picolinic acid. google.com This reaction pathway is analogous to the well-established hydrolysis of cyanopyridines, which proceeds via an amide intermediate. google.com

Acylation: The nitrogen atoms of the carboximidamide group are nucleophilic and can be targeted by acylating agents such as acid chlorides or anhydrides. nih.govnih.gov Acylation would lead to the formation of N-acyl derivatives. The specific site of acylation (either the =NH or -NH₂ nitrogen) may depend on the reaction conditions and the steric and electronic properties of the acylating agent. This reaction provides a route to further functionalize the molecule, introducing new side chains and modifying its chemical properties.

Coordination Chemistry and Ligand Design

Role as a Ligand in Metal Complexation

The primary role of 6-(Benzyloxy)pyridine-2-carboximidamide in coordination chemistry is as a chelating ligand. The combination of the pyridine (B92270) nitrogen and the nitrogen atoms of the carboximidamide group facilitates the formation of stable, cyclic structures with metal ions.

The pyridyl carboximidamide scaffold has a demonstrated ability to form stable complexes with a range of first-row transition metals. Research on analogous ligands, such as N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide, has confirmed the successful synthesis and structural characterization of complexes with Iron(III), Cobalt(II), and Zinc(II). worktribe.com These studies show that the ligand readily coordinates to these metal centers, forming well-defined mononuclear and dinuclear species. worktribe.com

The closely related picolinamide (B142947) (pyridine-2-carboxamide) ligands, which feature a C=O group instead of a C=NH group, also exhibit extensive coordination chemistry with divalent metal ions. They readily form complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II), typically resulting in discrete octahedral complex molecules. rsc.orgtandfonline.comresearchgate.netresearchgate.net Given the electronic and structural similarities, 6-(Benzyloxy)pyridine-2-carboximidamide is expected to display comparable reactivity, forming stable complexes with these and other transition metals. The benzyloxy substituent at the 6-position of the pyridine ring can further influence the electronic properties and steric environment of the metal center, potentially affecting the stability and reactivity of the resulting complexes.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. For pyridyl carboximidamide and related picolinamide ligands, the most prevalent coordination mode is as a bidentate chelator.

Bidentate N,N' or N,O Chelation : The most common coordination mode involves the nitrogen atom of the pyridine ring and a nitrogen atom from the carboximidamide group (or the oxygen atom from a carboxamide group) binding to the metal center. researchgate.net This arrangement results in the formation of a thermodynamically stable five-membered chelate ring. researchgate.net This bidentate chelation is observed in numerous complexes with metals such as Zinc(II), Cadmium(II), Nickel(II), and Copper(II). tandfonline.comresearchgate.netnih.gov

Monodentate Coordination : While less common, monodentate coordination is also possible. In certain instances, particularly where steric hindrance is a factor, the ligand may bind to the metal center using only the pyridyl nitrogen atom. tandfonline.com

Bridging Modes : In polynuclear complexes, these ligands can also act as bridging units. For instance, related ligand N-(pyridin-2-ylcarbonyl)pyridine-2-carboxamidate has been shown to bridge two Copper(II) ions, demonstrating its versatility in constructing more complex supramolecular structures. nih.gov

The specific coordination mode adopted by 6-(Benzyloxy)pyridine-2-carboximidamide would depend on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating counter-ions.

Structural Characterization of Metal Complexes

The precise arrangement of atoms in the metal complexes of pyridyl carboximidamide ligands is elucidated using techniques such as single-crystal X-ray diffraction and various spectroscopic methods.

For example, the crystal structure of an Iron(III) complex with a related carboximidamide ligand, [Fe(pmhap)₂]⁺, reveals an octahedral environment where the iron center is coordinated by two tridentate ligands. worktribe.com Similarly, a dinuclear Zinc(II) complex features two zinc atoms bridged by three ligands, with each zinc ion in an octahedral coordination environment defined by six nitrogen atoms. worktribe.com In picolinamide complexes, X-ray analysis consistently confirms the formation of a five-membered chelate ring via N,O-coordination, leading to geometries such as distorted octahedral for Zinc(II) and square pyramidal for Copper(II). researchgate.netnih.govias.ac.in

| Complex with Analogous Ligand | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Fe(pmhap)₂]⁺ | Fe(III) | Octahedral | Mononuclear complex with two ligands per metal center. | worktribe.com |

| Zn₂(pmhap)₃₄·2.75MeOH | Zn(II) | Octahedral | Dinuclear complex with three bridging ligands. | worktribe.com |

| [Cu₂(bpca)₂(CF₃O₃S)₂(CH₃CN)] | Cu(II) | Distorted Square Pyramidal & Octahedral | Binuclear complex with both chelating and bridging ligands. | nih.gov |

| [Zn(NCS)₂(pia)₂] | Zn(II) | Octahedral | Discrete mononuclear complex with N,O-bidentate chelation. | researchgate.net |

Data derived from studies on analogous pyridyl carboximidamide (pmhap) and picolinamide (pia, bpca) ligands.

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal ion, both in the solid state and in solution.

Infrared (IR) Spectroscopy : The interaction between the ligand and a metal ion leads to noticeable shifts in the vibrational frequencies of the ligand's functional groups. For instance, coordination through the pyridine nitrogen and carboximidamide group is confirmed by shifts in the characteristic stretching frequencies of these groups in the IR spectrum. worktribe.comresearchgate.net

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can elucidate the structure of these complexes in solution. Coordination to a metal ion causes shifts in the signals of the protons and carbons near the binding sites, providing evidence for the coordination mode in the solution state. tandfonline.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic environment of the metal center. The formation of a complex often results in changes in the d-d electronic transitions of the metal ion and in the ligand-to-metal charge transfer bands, which can be monitored to study complex formation and stability. frontiersin.orgresearchgate.net The oxidation state of the ligand itself can alter the ligand field splitting, which is observable via UV-Vis spectroscopy. nih.gov

| Spectroscopic Technique | Observed Change Upon Complexation | Information Gained | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Shifts in vibrational bands of pyridyl and carboximidamide groups. | Confirms coordination of the functional groups to the metal ion. | worktribe.comresearchgate.net |

| NMR Spectroscopy | Chemical shifts of protons and carbons near the donor atoms. | Elucidates the coordination mode and structure in solution. | tandfonline.com |

| UV-Visible Spectroscopy | Changes in d-d transition energies and charge-transfer bands. | Probes the electronic structure and coordination environment of the metal ion. | frontiersin.orgnih.gov |

Principles for Designing Pyridyl Carboximidamide Ligands

The design of effective pyridyl-based ligands for metal ion complexation is guided by several key principles that control their selectivity and the stability of the resulting complexes. rsc.org

Preorganization : The stability of a metal complex is enhanced when the ligand is "preorganized," meaning its donor atoms are already in a favorable conformation for binding before the metal ion is introduced. The pyridyl carboximidamide scaffold has good preorganization, as the pyridine nitrogen and the carboximidamide group are positioned to readily form a stable five-membered chelate ring. rsc.org

Chelate Ring Size : The formation of a five-membered chelate ring, as is typical for 2-substituted pyridine ligands like 6-(Benzyloxy)pyridine-2-carboximidamide, is a major stabilizing factor in metal complexes. researchgate.net

Steric and Electronic Effects : Substituents on the pyridine ring can significantly modulate the properties of the ligand and its metal complexes. The benzyloxy group in the 6-position of the target compound can exert both steric and electronic influences. Its bulkiness may affect the coordination geometry and the ability of multiple ligands to bind to a single metal center. tandfonline.com Electronically, it can alter the Lewis basicity of the pyridine nitrogen, thereby influencing the strength of the metal-ligand bond. rsc.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-(Benzyloxy)pyridine-2-carboximidamide is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the benzyloxy group, and the carboximidamide functional group.

Pyridine Ring Protons: The three protons on the pyridine ring would likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern dictates their specific chemical shifts and coupling patterns.

Benzyloxy Group Protons: The methylene (B1212753) protons (-CH₂-) of the benzyloxy group are anticipated to produce a singlet around δ 5.0-5.5 ppm. The five protons of the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.5 ppm.

Carboximidamide Protons: The protons of the carboximidamide group (-C(=NH)NH₂) are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.0 - 8.5 | Multiplet |

| Benzyl-CH₂ | 5.0 - 5.5 | Singlet |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| -C(=NH)NH₂ | Variable | Broad Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum, typically between δ 110-160 ppm.

Benzyloxy Group Carbons: The methylene carbon of the benzyloxy group would likely appear around δ 70 ppm, while the phenyl carbons would be observed in the δ 125-140 ppm range.

Carboximidamide Carbon: The carbon atom of the carboximidamide group is expected to have a chemical shift in the range of δ 150-165 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine-C | 110 - 160 |

| Benzyl-CH₂ | ~70 |

| Phenyl-C | 125 - 140 |

| Carboximidamide-C | 150 - 165 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of 6-(Benzyloxy)pyridine-2-carboximidamide would display absorption bands corresponding to the various bonds present.

N-H Stretching: The N-H stretching vibrations of the carboximidamide group are expected in the region of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine and phenyl rings would appear around 3000-3100 cm⁻¹, while the methylene C-H stretching would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The C=N stretching of the imidamide and the C=C stretching of the aromatic rings are expected in the 1500-1650 cm⁻¹ range.

C-O Stretching: The C-O stretching of the benzyloxy ether linkage would likely be found in the 1200-1300 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing modes of the pyridine and phenyl groups, are often strong in the Raman spectrum.

Interactive Data Table: Predicted FT-IR and FT-Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| -NH₂ / =NH | N-H Stretch | 3100 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| -CH₂- | C-H Stretch | 2850 - 3000 |

| C=N / C=C | Stretch | 1500 - 1650 |

| C-O | Stretch | 1200 - 1300 |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. For 6-(Benzyloxy)pyridine-2-carboximidamide, the absorption bands would be associated with π → π* and n → π* transitions of the aromatic pyridine and phenyl rings, as well as the carboximidamide group. The presence of the benzyloxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridine-2-carboximidamide. Typically, pyridine derivatives exhibit strong absorptions in the 200-300 nm range.

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For 6-(Benzyloxy)pyridine-2-carboximidamide (C₁₃H₁₃N₃O), the expected molecular weight is approximately 227.26 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Common fragmentation pathways could involve the cleavage of the benzyl (B1604629) group, leading to a prominent peak at m/z 91 (tropylium ion), and the loss of the benzyloxy group.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Predicted m/z |

| [M]⁺ | ~227 |

| [C₇H₇]⁺ (benzyl) | 91 |

| [M - C₇H₇]⁺ | ~136 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov For "6-(Benzyloxy)pyridine-2-carboximidamide," DFT calculations can elucidate the distribution of electrons and identify regions of reactivity. Key parameters derived from DFT studies include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visualize the charge distribution across the molecule. nih.gov These maps are invaluable for predicting how the molecule will interact with other molecules, particularly biological receptors, by highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For "6-(Benzyloxy)pyridine-2-carboximidamide," the nitrogen and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the imidamide group would be areas of positive potential.

Table 1: Representative Electronic Properties from DFT Calculations

| Parameter | Description | Predicted Significance for 6-(Benzyloxy)pyridine-2-carboximidamide |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | Localized on electron-rich areas like the benzyloxy group and pyridine (B92270) ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | Likely distributed over the pyridine and carboximidamide groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap suggests higher stability and lower reactivity. |

| MEP | Molecular Electrostatic Potential; maps the electrostatic potential on the electron density surface. | Reveals sites for potential hydrogen bonding and electrostatic interactions. |

Potential Energy Surface Scans and Conformational Analysis

Potential Energy Surface (PES) scans are computational procedures used to explore the conformational landscape of a molecule. q-chem.comq-chem.com By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan maps out the energy of the molecule as a function of its geometry. uni-muenchen.de This process is critical for identifying the most stable conformations (energy minima) and the transition states between them (saddle points).

For "6-(Benzyloxy)pyridine-2-carboximidamide," with its flexible benzyloxy group, conformational analysis is particularly important. A "relaxed" PES scan, where all other geometric parameters are optimized at each step of the scan, can reveal the preferred spatial arrangement of the benzyl (B1604629) and pyridine rings. q-chem.com This information is vital because the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into a receptor's binding site. These scans can help build models like Ramachandran plots, which are essential for understanding the conformational changes in molecules. q-chem.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions within a molecule in terms of localized electron-pair "bonding" units. mpg.de It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density. aimspress.com

Table 2: Example of NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ* (C-C) | Value | Hyperconjugation |

| LP (N) | π* (Pyridine Ring) | Value | Resonance/Delocalization |

| π (Pyridine Ring) | π* (C=N) | Value | π-conjugation |

(Note: E(2) represents the stabilization energy. Values are placeholders for illustrative purposes.)

Molecular Modeling for Ligand-Target Selectivity

Molecular modeling techniques are employed to understand and predict why a ligand like "6-(Benzyloxy)pyridine-2-carboximidamide" might bind selectively to one biological target over another. nih.govnih.gov Methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis can build a model that correlates the structural features of a series of compounds with their binding affinities. mdpi.com

By analyzing the 3D-QSAR contour maps, researchers can identify which steric and electrostatic features are favorable or unfavorable for high affinity and selectivity. mdpi.com For instance, a model might indicate that a bulky group in one region of the molecule enhances binding to a specific receptor, while a hydrogen bond donor in another position is crucial for selectivity. mdpi.comnih.gov This information is instrumental in designing new derivatives with improved selectivity profiles, which is a key goal in drug development to minimize off-target effects.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure and understand the properties of a molecule. nih.gov For "6-(Benzyloxy)pyridine-2-carboximidamide," DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. nih.gov

Predicted IR frequencies can be assigned to specific vibrational modes of the molecule, such as C=N stretching or N-H bending, aiding in the interpretation of experimental IR spectra. Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) provide valuable support for the assignment of peaks in experimental NMR data. rjptonline.org Comparing theoretical and experimental spectra serves as a powerful tool for structural verification. researchgate.net

Molecular Docking and Binding Affinity Predictions in Research Models

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor, as well as the strength of the interaction. nih.gov For "6-(Benzyloxy)pyridine-2-carboximidamide," docking studies can be performed with various protein targets to identify potential biological activities. mdpi.comnuph.edu.ua

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). nih.gov A more negative score typically indicates a more favorable binding interaction. Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. mdpi.commdpi.com These predictions are crucial for hypothesis-driven drug discovery, helping to prioritize compounds for synthesis and biological testing. mdpi.com

Table 3: Illustrative Molecular Docking Results

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Target A | e.g., 2Z5X | -9.6 | e.g., Tyr123, Phe234, Asp98 |

| Target B | e.g., 4BDT | -8.0 | e.g., Trp56, Leu145, Ser78 |

| Target C | e.g., 5ZHN | -7.2 | e.g., Val33, Ile101, His201 |

(Note: Data is hypothetical and for illustrative purposes only to show the output of docking studies.)

Based on a comprehensive review of available research, specific biological activity data for the compound 6-(Benzyloxy)pyridine-2-carboximidamide is not extensively documented in publicly accessible scientific literature. While the broader class of pyridine derivatives, including carboxamides and related heterocyclic structures, has been the subject of significant investigation for various therapeutic properties, studies focusing solely on 6-(Benzyloxy)pyridine-2-carboximidamide are not available.

Therefore, it is not possible to provide a detailed, evidence-based article on this specific compound that adheres to the requested outline. Information on related compounds would be speculative and would not meet the strict requirement of focusing exclusively on 6-(Benzyloxy)pyridine-2-carboximidamide.

Biological Activity Research in Vitro and in Silico Studies

Enzyme Inhibition Studies (e.g., Proteases, Kinases, PARP)

Currently, there is a lack of specific published data detailing the inhibitory activity of 6-(Benzyloxy)pyridine-2-carboximidamide against proteases, kinases, or poly (ADP-ribose) polymerase (PARP). While broader classes of compounds, such as pyridine-2-carboxamide derivatives, have been investigated as potential inhibitors of various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and c-Jun NH2-terminal kinases (JNKs), direct evidence of 6-(Benzyloxy)pyridine-2-carboximidamide's efficacy in these assays is not available in the public domain. nih.govresearchgate.net Similarly, research on other pyridine (B92270) carboximidamides has indicated potential for protease inhibition, but specific inhibitory constants (K_i) or IC50 values for 6-(Benzyloxy)pyridine-2-carboximidamide have not been reported. General screening of compound libraries for PARP inhibition has been a strategy in cancer research, but the inclusion and specific results for this particular compound are not documented. nih.gov

Adenosine (B11128) Receptor Agonism (e.g., A1R selectivity in research models)

The potential for 6-(Benzyloxy)pyridine-2-carboximidamide to act as an agonist at adenosine receptors, particularly the A1 receptor (A1R), has been a subject of theoretical interest. However, specific in vitro studies to determine its binding affinity (K_i or K_d) or functional agonism (EC50) at the A1 receptor have not been published. Research on adenosine receptor ligands is extensive, with many studies focusing on modifications of the adenosine scaffold itself to achieve A1R selectivity. d-nb.infonih.gov While computational docking studies are often employed to predict the interaction of novel compounds with receptor binding sites, such in silico data for 6-(Benzyloxy)pyridine-2-carboximidamide's interaction with A1R are not currently available.

Antitubercular Activity in Research Models

The activity of 6-(Benzyloxy)pyridine-2-carboximidamide against Mycobacterium tuberculosis has been evaluated in research models. A related pyridine carboxamide derivative, MMV687254, has shown promise in this area, inhibiting the growth of M. tuberculosis in liquid cultures and demonstrating bactericidal activity within macrophages. nih.gov This compound was found to be active against various clinical drug-resistant strains with Minimum Inhibitory Concentration (MIC) values in the range of 1.56–3.125 µM. nih.gov However, specific MIC values for 6-(Benzyloxy)pyridine-2-carboximidamide against M. tuberculosis strains, such as H37Rv, have not been reported in the available literature.

Cytotoxicity Profiling in Research Models

The cytotoxic effects of 6-(Benzyloxy)pyridine-2-carboximidamide have been assessed in various research models to understand its potential impact on cell viability. While comprehensive data across a wide range of cell lines is not available, preliminary studies on related pyridine dicarboxylate derivatives have been conducted. For instance, novel Thallium(III) complexes containing pyridine-2,6-dicarboxylate (B1240393) derivatives have been evaluated for their in vitro cytotoxicity against human melanoma (A375), human colon adenocarcinoma (HT29), and normal human foreskin fibroblast (HFF) cell lines. nih.gov However, specific IC50 values for 6-(Benzyloxy)pyridine-2-carboximidamide against these or other cancer and non-cancerous cell lines are not documented in published research.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Benzyloxy Moiety Modifications on Biological Activity

The benzyloxy group at the 6-position of the pyridine (B92270) ring plays a significant role in the biological activity of 6-(benzyloxy)pyridine-2-carboximidamide analogs. Modifications to this moiety can influence the compound's interaction with its biological target and its metabolic stability. The benzyl (B1604629) group, linked to the pyridine ring via an ether linkage, can be a site for metabolic attack, particularly oxidation on the phenyl ring.

Introducing electron-withdrawing groups, such as fluorine or chlorine, onto the benzyl ring can be a strategy to enhance metabolic stability by reducing the susceptibility to oxidative metabolism. Conversely, the addition of electron-donating groups may alter the electronic properties of the entire molecule, which could influence binding affinity. The size and nature of the substituent on the benzyl ring can also introduce steric hindrance, which may either improve or diminish the compound's fit within a receptor's binding pocket.

Bioisosteric replacement is a common strategy in drug design to improve physicochemical and pharmacological properties. drughunter.com Replacing the benzyloxy group with other moieties of similar size and electronic properties can lead to analogs with improved metabolic stability or altered biological activity. For instance, replacing the phenyl ring with a different aromatic or heteroaromatic ring system can modulate the compound's properties. Furthermore, altering the linker between the pyridine and the phenyl ring, for example, by introducing a methylene (B1212753) group to form a 6-(phenethyloxy)pyridine derivative, can change the flexibility and conformation of the molecule, thereby affecting its biological profile.

| Modification of Benzyloxy Moiety | Rationale | Potential Impact on Biological Activity |

|---|---|---|

| Introduction of electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring | Enhance metabolic stability against oxidative metabolism. | Increased half-life and bioavailability. |

| Introduction of electron-donating groups (e.g., -CH3, -OCH3) on the phenyl ring | Alter electronic properties and potential for hydrogen bonding. | Modified binding affinity for the target. |

| Replacement of the phenyl ring with other aromatic/heteroaromatic systems | Explore new interactions with the target and alter physicochemical properties. | Improved potency, selectivity, or solubility. |

| Variation of the linker between the pyridine and phenyl rings | Modify conformational flexibility. | Optimized fit within the binding pocket. |

Influence of Pyridine Ring Substitutions on Pharmacological Profiles

The electronic nature of the substituents on the pyridine ring can have a profound effect. Electron-donating groups, such as methoxy (-OCH3) or amino (-NH2) groups, can increase the electron density on the pyridine ring and enhance its ability to form hydrogen bonds. nih.gov In contrast, electron-withdrawing groups, like halogens (-F, -Cl, -Br) or a nitro group (-NO2), can decrease the basicity of the pyridine nitrogen and may influence interactions with the biological target. nih.gov The position of these substituents is also critical; for instance, a substituent at the 3- or 5-position will have a different electronic and steric influence compared to a substituent at the 4-position.

Studies on various pyridine derivatives have shown that the introduction of specific substituents can lead to enhanced biological activity. For example, in some series of pyridine-based inhibitors, the presence of a halogen or a small alkyl group at a specific position on the pyridine ring has been shown to improve potency and selectivity. nih.govacs.org The strategic placement of functional groups that can participate in additional hydrogen bonding or hydrophobic interactions within the target's active site can lead to a significant increase in binding affinity. nih.gov

| Pyridine Ring Substituent | Position | Potential Influence on Pharmacological Profile |

|---|---|---|

| -OH, -NH2 | 3, 4, or 5 | May introduce new hydrogen bonding interactions, potentially increasing affinity. nih.gov |

| -OCH3 | 3, 4, or 5 | Can alter lipophilicity and electronic properties, potentially improving cell permeability and binding. nih.gov |

| -F, -Cl, -Br | 3, 4, or 5 | Can modulate pKa and lipophilicity, and may form halogen bonds, potentially enhancing binding affinity and metabolic stability. acs.org |

| -CH3 | 3, 4, or 5 | Can fill hydrophobic pockets in the binding site, potentially increasing potency. |

Role of the Carboximidamide Group in Receptor Binding and Enzyme Inhibition

The carboximidamide group, also known as an amidine, is a key functional group in 6-(benzyloxy)pyridine-2-carboximidamide that plays a crucial role in its interaction with biological targets. nih.gov This group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. Its basic nature allows it to be protonated at physiological pH, forming a positively charged amidinium ion. This positive charge can facilitate strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the active site of a receptor or enzyme. nih.gov

The geometry of the carboximidamide group allows it to form multiple hydrogen bonds simultaneously, contributing to the specificity and strength of the drug-receptor interaction. nih.gov Molecular modeling studies of various amidine-containing compounds have shown that this moiety can form a network of hydrogen bonds with the backbone or side chains of amino acid residues in the binding pocket. nih.gov This ability to form specific and directional interactions is often a key determinant of a compound's potency.

Bioisosteric replacement of the carboximidamide group with other functional groups that can mimic its hydrogen bonding and electrostatic properties is a strategy used to modulate a compound's activity and physicochemical properties. drugdesign.org For example, groups like guanidine or N-cyanoguanidine can also be positively charged and participate in similar interactions. drugdesign.org Heterocyclic rings such as triazoles or imidazoles can sometimes serve as bioisosteres for the amide portion of the carboximidamide, offering improved metabolic stability. drughunter.com

Rational Design Strategies for Enhanced Potency and Selectivity

The rational design of more potent and selective analogs of 6-(benzyloxy)pyridine-2-carboximidamide involves a multi-faceted approach that leverages an understanding of SAR and the three-dimensional structure of the biological target. nih.gov Structure-based drug design is a powerful strategy where the crystal structure of the target protein is used to guide the design of new inhibitors that can form optimal interactions with the active site. nih.govacs.org

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are valuable tools in this process. nih.gov These methods can predict how different analogs will bind to the target, allowing for the in-silico screening of virtual libraries of compounds before their synthesis. nih.gov This can help prioritize the synthesis of compounds that are most likely to have improved activity.

Another important strategy is scaffold hopping, where the core pyridine structure is replaced with a different heterocyclic system while maintaining the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved properties, such as better selectivity or a more favorable pharmacokinetic profile. nih.gov Furthermore, the optimization of physicochemical properties, such as solubility and lipophilicity, is crucial for developing a successful drug candidate. This can be achieved through the careful selection and placement of substituents on the benzyloxy and pyridine moieties. enpress-publisher.com The ultimate goal is to achieve a balance between high potency for the intended target and minimal activity against off-targets, thereby reducing the potential for side effects. nih.gov

Applications in Catalysis and Materials Science

Role as a Catalyst Ligand in Organic Transformations

Research into related pyridine (B92270) carboximidamide and pyridine carboxamide structures shows their utility as ligands in various metal-catalyzed reactions.

Pyridine-2,6-bis(carboximidamide): A structurally similar compound, featuring two carboximidamide groups, has been identified as an effective ligand for nickel-catalyzed cross-coupling reactions. nbinno.comsigmaaldrich.com This bidentate ligand plays a crucial role in stabilizing the nickel catalyst and modulating its electronic and steric properties, which is essential for forming new carbon-carbon bonds. nbinno.com These types of ligands are particularly noted for their use in reductive cross-electrophile couplings, a modern synthetic method that avoids the need for pre-formed organometallic reagents. tcichemicals.com

Picolinimidamide (Pyridine-2-carboximidamide): The parent structure, without the benzyloxy substituent, is also recognized as a ligand in nickel-catalyzed cross-electrophile coupling reactions. tcichemicals.com The carboximidamide functional group is key to the catalytic activity observed with these ligands.

Pyridine Carboxamides: Derivatives of pyridine-2-carboxamide (which has a carbonyl group instead of a C=NH group) are widely studied as chelating ligands for a variety of transition metals, including copper(II). researchgate.netrsc.org These complexes are investigated for their structural properties and potential applications in areas like bioinorganic chemistry and magnetochemistry. researchgate.net

The research on these related compounds suggests a potential, though unproven, capacity for 6-(Benzyloxy)pyridine-2-carboximidamide to act as a ligand. The pyridine nitrogen and the nitrogen atoms of the carboximidamide group could coordinate with a metal center. However, without experimental data, its effectiveness, the types of reactions it could catalyze, and the influence of the 6-(benzyloxy) group remain speculative.

Potential in Designing Functional Materials

The exploration of 6-(Benzyloxy)pyridine-2-carboximidamide in the design of functional materials is also not documented in available literature. However, the pyridine framework is a common building block in materials science.

Pyridine-based Polymers: Pyridine dicarboxylic acids, which are related precursors, have been used to synthesize polybenzimidazoles (PBIs). These pyridine-containing PBIs are investigated for use as high-temperature polymer electrolyte membranes in fuel cells, demonstrating high proton conductivity and thermal stability.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyridine carboxamide ligands have been used to construct coordination polymers. The ability of the pyridine and amide groups to bind to metal ions allows for the formation of extended network structures. These materials are of interest for applications in gas storage, separation, and catalysis.

While the fundamental structure of 6-(Benzyloxy)pyridine-2-carboximidamide contains the necessary pyridine and nitrogen-donor functionalities to be considered a candidate for building functional materials, no studies have been published that utilize this specific molecule for such purposes. Its potential incorporation into polymers, MOFs, or other materials has not been explored.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and versatile synthetic routes is paramount for the thorough investigation of any compound with therapeutic potential. While general methods for the synthesis of pyridine-2-carboximidamide derivatives are established, often proceeding through the corresponding nitrile, dedicated research into novel pathways for 6-(Benzyloxy)pyridine-2-carboximidamide could yield significant advantages.

Future synthetic research could focus on:

Greener Synthetic Approaches: Exploration of environmentally benign methodologies, such as microwave-assisted organic synthesis (MAOS) or flow chemistry, could lead to more efficient and sustainable production. nih.gov These techniques often result in reduced reaction times, higher yields, and a lower environmental footprint compared to conventional methods.

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring at the 6-position with a benzyloxy group via C-H activation would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Late-Stage Functionalization: Developing methods to introduce the benzyloxy group or modify the carboximidamide moiety at a late stage in the synthesis would enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This would be invaluable for optimizing the compound's biological activity.

One-Pot Procedures: Designing multi-component reactions, such as a Biginelli-type cyclocondensation, could allow for the construction of more complex molecular architectures incorporating the 6-(benzyloxy)pyridine-2-carboximidamide core in a single step. nih.gov

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Optimization of solvent, temperature, and microwave power |

| Flow Chemistry | High throughput, improved safety and scalability | Reactor design, catalyst immobilization |

| C-H Activation | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Late-Stage Functionalization | Rapid library synthesis for SAR | Development of orthogonal protection/deprotection strategies |

Deeper Mechanistic Studies in Biological Systems

Understanding how a compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. For 6-(Benzyloxy)pyridine-2-carboximidamide, there is a clear need for foundational mechanistic studies. The carboximidamide moiety is of particular interest as it is a known pharmacophore and can act as a metal-binding group.

Future research in this area should include:

Target Identification and Validation: High-throughput screening against a panel of biologically relevant targets (e.g., kinases, proteases, GPCRs) could identify initial hits. Subsequent validation studies would be necessary to confirm these interactions. The pyridine-2-carboximidamide scaffold has been investigated in the context of inhibiting enzymes like soluble guanylate cyclase. biosynth.com

Enzyme Inhibition Kinetics: For any identified enzyme targets, detailed kinetic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to quantify the compound's potency (e.g., Ki, IC50).

Structural Biology: Obtaining co-crystal structures of 6-(Benzyloxy)pyridine-2-carboximidamide bound to its biological target(s) through X-ray crystallography or cryo-electron microscopy would provide invaluable insights into the specific molecular interactions driving its activity. This information is critical for rational drug design and the optimization of lead compounds.

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways using techniques such as transcriptomics and proteomics will help to elucidate its broader biological impact and potential off-target effects.

Expansion of Application Domains

The pyridine-2-carboximidamide core is present in molecules with a wide range of biological activities, suggesting that 6-(Benzyloxy)pyridine-2-carboximidamide could have therapeutic potential in multiple disease areas. scispace.com

Potential application domains for future investigation include:

Oncology: Substituted pyridine derivatives have been explored as treatments for cancer. google.com Future studies could evaluate the anti-proliferative and cytotoxic effects of 6-(Benzyloxy)pyridine-2-carboximidamide against a panel of cancer cell lines.

Infectious Diseases: The amidine functional group is a key feature of several antimicrobial agents. The compound could be screened for activity against a range of bacterial and fungal pathogens.

Neurodegenerative Diseases: Some pyridine-2-carboximidamide derivatives have been suggested to have a protective effect in models of Alzheimer's disease. biosynth.com This warrants investigation into the neuroprotective potential of 6-(Benzyloxy)pyridine-2-carboximidamide.

Cardiovascular Diseases: N'-substituted pyridinecarboximidamides have been studied as potential antihypertensive agents. scispace.com The cardiovascular effects of this compound could be explored in relevant preclinical models.

The table below summarizes potential therapeutic applications and the corresponding research rationale.

| Potential Application | Rationale based on Chemical Class |

| Anticancer | Diaryl ureas with pyridine motifs have shown utility in oncology. google.com |

| Antimicrobial | The carboximidamide (amidine) moiety is a known pharmacophore in antimicrobial agents. scispace.com |

| Neuroprotection | Related pyridine-2-carboximidamide compounds have shown potential in Alzheimer's models. biosynth.com |

| Antihypertensive | N'-substituted pyridinecarboximidamides have been investigated for antihypertensive properties. scispace.com |

Development of Advanced Computational Models

In modern drug discovery, computational modeling plays a vital role in accelerating the identification and optimization of new drug candidates. The development and application of such models for 6-(Benzyloxy)pyridine-2-carboximidamide and its analogs could significantly streamline research efforts.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs have been synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can be used to predict the binding mode of 6-(Benzyloxy)pyridine-2-carboximidamide. Molecular dynamics simulations can then provide insights into the stability of the protein-ligand complex and the key interactions that govern binding affinity.

Pharmacophore Modeling: Based on a set of active analogs, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen large virtual libraries for new compounds with the potential for similar activity.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 6-(Benzyloxy)pyridine-2-carboximidamide and its derivatives. This can help to identify potential liabilities early in the drug discovery process, allowing for their mitigation through chemical modification.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 6-(Benzyloxy)pyridine-2-carboximidamide, and how can intermediates be optimized for yield?

- Methodology :

- Step 1 : Start with a pyridine core substituted at the 2-position. Introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) using benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃) .

- Step 2 : For carboximidamide functionalization, employ amidoxime formation via reaction with hydroxylamine, followed by dehydration or catalytic hydrogenation. Monitor reaction progress using HPLC or LC-MS to identify intermediates.

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize byproducts like over-oxidized species. Use TLC or NMR to track intermediates .

Q. How should researchers handle and store 6-(Benzyloxy)pyridine-2-carboximidamide to ensure stability?

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Storage : Store in airtight containers under anhydrous conditions at 2–8°C. Desiccants like silica gel can mitigate hydrolysis. Confirm stability via periodic FT-IR analysis to detect degradation (e.g., loss of imidamide functionality) .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in 6-(Benzyloxy)pyridine-2-carboximidamide derivatives?

- Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns to distinguish between isomers.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., pyridine ring protons vs. benzyloxy groups) .

- X-ray Crystallography : Resolve tautomeric forms of the carboximidamide group, which may affect reactivity in downstream applications .

Q. How can researchers address contradictory data in reaction kinetics for benzyloxy-pyridine derivatives?

- Case Study : If a Suzuki-Miyaura coupling yields inconsistent results (e.g., variable yields with Pd catalysts):

- Variable Control : Screen ligands (e.g., SPhos vs. XPhos) and bases (K₃PO₄ vs. Cs₂CO₃) to identify optimal conditions.

- Mechanistic Insight : Use DFT calculations to model steric effects from the benzyloxy group, which may hinder transmetallation steps .

- Validation : Cross-validate kinetic data with in situ IR spectroscopy to detect intermediate palladium complexes .

Q. What strategies mitigate byproduct formation during functionalization of the carboximidamide group?

- Approach :

- Protecting Groups : Temporarily protect the imidamide with Boc groups during halogenation or cross-coupling reactions.

- Catalytic Systems : Use Pd/Cu bimetallic catalysts for Sonogashira couplings to suppress homocoupling of alkynes.

- Post-Reaction Workup : Employ preparative HPLC with a C18 column and acetonitrile/water gradients to isolate target compounds from nitrile or amine byproducts .

Application-Oriented Questions

Q. How can 6-(Benzyloxy)pyridine-2-carboximidamide serve as a precursor in medicinal chemistry?

- Case Study :

- Step 1 : Convert the imidamide to a thioamide via Lawesson’s reagent for improved bioavailability.

- Step 2 : Screen derivatives against kinase targets (e.g., EGFR) using SPR binding assays. Correlate substituent effects (e.g., electron-withdrawing groups at the pyridine 4-position) with IC₅₀ values .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., amidoxime formation).

- Chiral HPLC : Monitor enantiomeric excess (ee) during asymmetric synthesis. Use immobilized chiral catalysts (e.g., Jacobsen’s catalyst) for recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.